WAY-100635 maleate salt

Übersicht

Beschreibung

WAY-100635 maleate salt is a highly selective 5-HT1A serotonin receptor antagonist . It has the ability to inhibit brexpiprazole, an antipsychotic drug that regulates serotonin-dopamine activity .

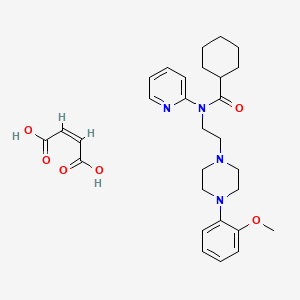

Molecular Structure Analysis

The molecular weight of WAY-100635 maleate salt is 538.64 . Its molecular formula is C25H34N4O2 · C4H4O4 . The InChI key is XIGAHNVCEFUYOV-BTJKTKAUSA-N .Chemical Reactions Analysis

WAY-100635 maleate salt is a potent and selective 5-hydroxytryptamine1A antagonist with an IC50 of 0.95 ± 0.12 nM for 5-HT . It has an IC50 of 1.35 nM and is > 100-fold selective for the 5-HT1A site relative to a range of other CNS receptors .Physical And Chemical Properties Analysis

WAY-100635 maleate salt is a solid substance . It is soluble in water to 50 mM . It is also soluble in DMSO and EtOH . The storage condition is at -20°C .Wissenschaftliche Forschungsanwendungen

WAY-100635 Maleate Salt: A Comprehensive Analysis of Scientific Research Applications

Serotonin Receptor Antagonism: WAY-100635 maleate salt is widely used as a potent and selective antagonist of the 5-HT1A serotonin receptor. This application is crucial in studying the role of serotonin in various behavioral and physiological processes. For instance, it has been used to investigate whether the behavior of the cleaner wrasse, a fish species, is regulated by serotonin activity .

Neuropharmacological Research: The compound’s ability to block the activity of 3,4-methylenedioxymethamphetamine (MDMA) makes it valuable in neuropharmacological studies. Researchers have used WAY-100635 maleate salt to inhibit MDMA-induced oxytocin release in male Wistar rats, aiming to understand its impact on social behavior .

Psychiatric Disorder Studies: Due to its action on serotonin receptors, WAY-100635 maleate salt is instrumental in researching various psychiatric disorders where serotonin plays a role, such as depression, anxiety, and schizophrenia.

Neuroimaging Studies: In neuroimaging, WAY-100635 maleate salt is used as a radioligand to visualize 5-HT1A receptors in the brain, aiding in the study of neurological diseases and brain disorders.

Cardiovascular Research: The compound’s selectivity for 5-HT1A receptors also extends to cardiovascular research, where it helps in understanding the role of serotonin in heart function and blood pressure regulation.

Drug Development: WAY-100635 maleate salt serves as a reference compound in the development of new drugs targeting serotonin receptors, particularly for conditions related to mood and cognition.

Comparative Biology: The effects of WAY-100635 maleate salt on non-human species provide insights into the evolutionary aspects of serotonin receptors across different organisms.

Dopamine Receptor Research: Interestingly, WAY-100635 maleate salt also acts as a dopamine D4 receptor agonist, opening avenues for research into dopamine’s role in behavior and neurological conditions .

MilliporeSigma - WAY-100635 powder MilliporeSigma - WAY-100635 powder BioCrick - WAY-100635 maleate salt

Safety And Hazards

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O2.C4H4O4/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;5-3(6)1-2-4(7)8/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGAHNVCEFUYOV-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474703 | |

| Record name | WAY-100635 maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

WAY-100635 maleate salt | |

CAS RN |

634908-75-1 | |

| Record name | WAY-100635 maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

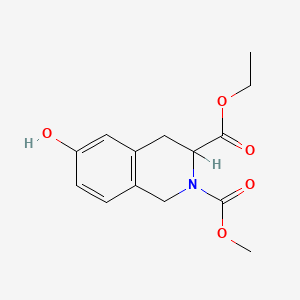

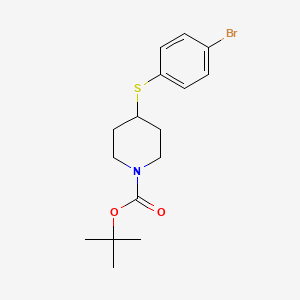

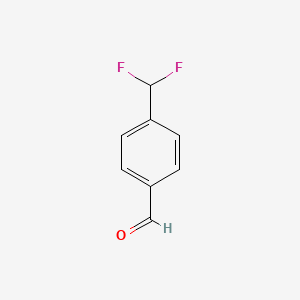

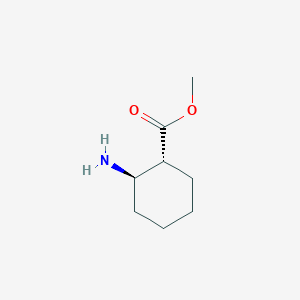

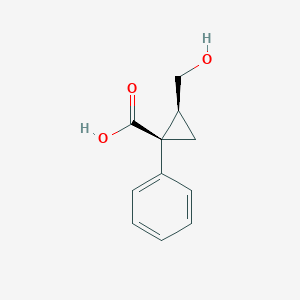

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does WAY-100635 Maleate Salt interact with the serotonin system to influence behavior?

A1: WAY-100635 Maleate Salt acts as a potent and selective antagonist of the serotonin 5-HT1A receptor. [, ] In the study on aconitine, zebrafish embryos exposed to this plant toxin displayed increased coiling behavior, a response linked to 5-HT1A receptor activation. Co-exposure with WAY-100635 Maleate Salt effectively rescued this behavioral change, indicating a blockade of the 5-HT1A receptor. [] This highlights the compound's ability to counteract the effects of 5-HT1A receptor overactivation.

Q2: Can WAY-100635 Maleate Salt impact the antinociceptive effects of drug combinations?

A2: Research suggests that WAY-100635 Maleate Salt can modulate the combined antinociceptive effects of cannabidiol (CBD) and amitriptyline (AT). When co-administered with CBD and AT, WAY-100635 Maleate Salt partially reversed the pain-reducing effects of this combination in a formalin-induced inflammatory pain model. [] This suggests that the synergistic antinociceptive action of CBD and AT is partially mediated through the serotonin 5-HT1A receptor.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B1314751.png)

![7-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1314765.png)